molecular formula C11H19N3 B14611356 1-[(3-Methyl-1H-pyrazol-1-yl)methyl]azepane CAS No. 59708-95-1

1-[(3-Methyl-1H-pyrazol-1-yl)methyl]azepane

Cat. No.: B14611356
CAS No.: 59708-95-1
M. Wt: 193.29 g/mol
InChI Key: NWOFCHZOZUJOTM-UHFFFAOYSA-N
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Description

1-[(3-Methyl-1H-pyrazol-1-yl)methyl]azepane is an organic compound that features a pyrazole ring attached to an azepane ring via a methylene bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(3-Methyl-1H-pyrazol-1-yl)methyl]azepane typically involves the reaction of 3-methyl-1H-pyrazole with azepane in the presence of a suitable base and solvent. One common method is the nucleophilic substitution reaction where the pyrazole ring is alkylated with a halomethyl azepane under basic conditions . The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

1-[(3-Methyl-1H-pyrazol-1-yl)methyl]azepane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.

    Reduction: Reduction reactions can yield hydrogenated derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Halogenating agents, alkylating agents, and acylating agents are commonly employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyrazole-azepane compounds.

Scientific Research Applications

1-[(3-Methyl-1H-pyrazol-1-yl)methyl]azepane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[(3-Methyl-1H-pyrazol-1-yl)methyl]azepane involves its interaction with specific molecular targets and pathways. The pyrazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for its biological activity. The compound may inhibit or activate certain enzymes or receptors, leading to its observed effects .

Comparison with Similar Compounds

Similar Compounds

  • 3-(1-Methyl-1H-pyrazol-3-yl)aniline
  • 3-(5-Methyl-1H-tetrazol-1-yl)aniline
  • 2-(3,5-Dimethyl-1H-pyrazol-1-yl)aniline
  • 2-Methyl-3-(1H-pyrrol-1-yl)aniline

Uniqueness

1-[(3-Methyl-1H-pyrazol-1-yl)methyl]azepane is unique due to its combination of a pyrazole ring and an azepane ring, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various applications in research and industry .

Properties

CAS No.

59708-95-1

Molecular Formula

C11H19N3

Molecular Weight

193.29 g/mol

IUPAC Name

1-[(3-methylpyrazol-1-yl)methyl]azepane

InChI

InChI=1S/C11H19N3/c1-11-6-9-14(12-11)10-13-7-4-2-3-5-8-13/h6,9H,2-5,7-8,10H2,1H3

InChI Key

NWOFCHZOZUJOTM-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=C1)CN2CCCCCC2

Origin of Product

United States

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